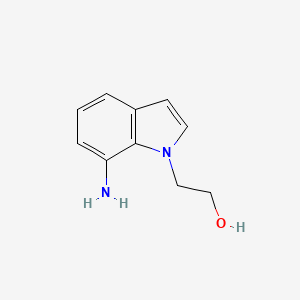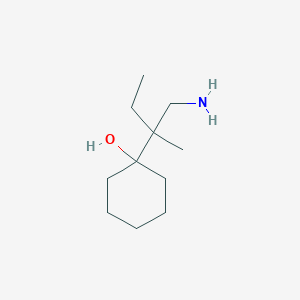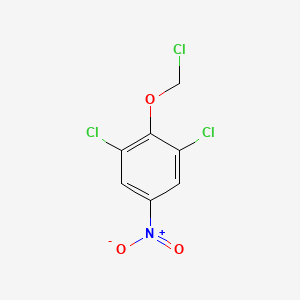
1-Cyclopropyl-3-(methylamino)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(methylamino)propan-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a methylamino group, and a propanone backbone. It is primarily used in research and industrial applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with methyl vinyl ketone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods ensure the consistent production of high-purity this compound for various applications.
Chemical Reactions Analysis
1-Cyclopropyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and the regulation of metabolic processes .
At the molecular level, the cyclopropyl group and methylamino group play crucial roles in the compound’s reactivity. The cyclopropyl group provides steric hindrance, while the methylamino group enhances nucleophilicity, allowing for selective reactions with various biological targets .
Comparison with Similar Compounds
1-Cyclopropyl-3-(methylamino)propan-2-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(methylamino)ethanone: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different reactivity and applications.
1-Cyclopropyl-3-(ethylamino)propan-2-one:
1-Cyclopropyl-3-(dimethylamino)propan-2-one: The dimethylamino group introduces additional steric hindrance and electronic effects, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and selectivity for various applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-8-5-7(9)4-6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
FWJBRLWPRGFCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


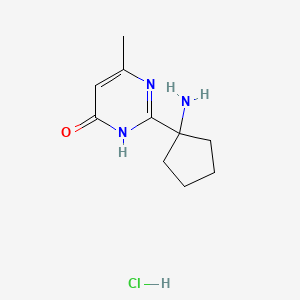
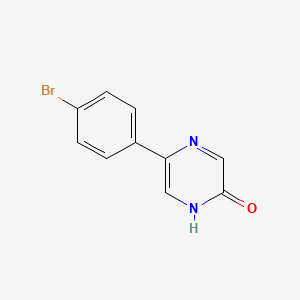
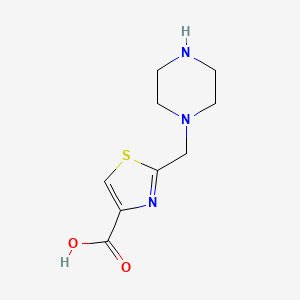


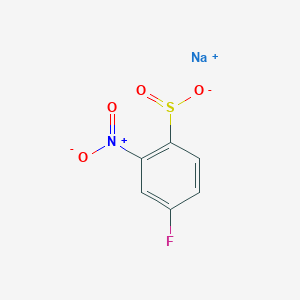
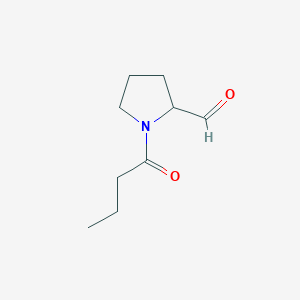
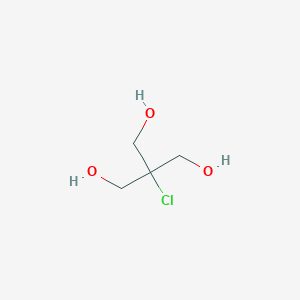
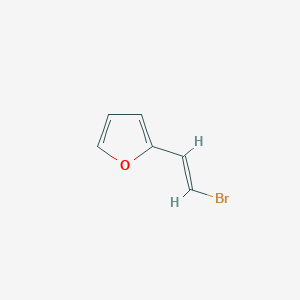
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)
